molecular formula C14H14N4O B7732069 5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one

Cat. No.: B7732069
M. Wt: 254.29 g/mol
InChI Key: WSXNYWAVLIRWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one is a heterocyclic compound that features a benzimidazole ring fused to a pyrrolone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one typically involves the condensation of appropriate benzimidazole derivatives with pyrrolone precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with an α,β-unsaturated ketone in the presence of a base, followed by cyclization to form the desired pyrrolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various reduced forms, such as amines or hydroxylamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted benzimidazole derivatives with functional groups like halogens, nitro, and sulfonyl groups.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one

Uniqueness

Compared to similar compounds, 5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one is unique due to its specific prop-2-enyl substituent, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-7-18-8-11(19)12(13(18)15)14-16-9-5-3-4-6-10(9)17-14/h2-6H,1,7-8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXNYWAVLIRWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.